![molecular formula C9H9NO2 B1300890 5-Methoxyoxindole CAS No. 7699-18-5](/img/structure/B1300890.png)
5-Methoxyoxindole
Overview
Description
5-Methoxyoxindole, also known as 5-methoxy-1,3-dihydro-2H-indol-2-one, is a compound with the molecular weight of 163.18 . It is typically white to pale yellow, red to brown, or gray in color .
Synthesis Analysis
The synthesis of 5-Methoxyoxindole from 5-Methoxy-2-oxindole involves the chlorination of 5-Methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile. This is followed by the catalytic reduction of a chlorine atom, resulting in a total yield of 66% .Molecular Structure Analysis
The IUPAC name of 5-Methoxyoxindole is 5-methoxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-5,10-11H,1H3 .Physical And Chemical Properties Analysis
5-Methoxyoxindole has a molecular weight of 163.18 . The physical form is white to pale yellow, red to brown, or gray .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Methoxyoxindole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been shown to have anti-inflammatory properties . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that 5-Methoxyoxindole could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that 5-Methoxyoxindole could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of microbial infections.
Safety And Hazards
5-Methoxyoxindole is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Indole derivatives, including 5-Methoxyoxindole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
5-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZEOUBIHLXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363834 | |
Record name | 5-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyoxindole | |
CAS RN |
7699-18-5 | |
Record name | 5-Methoxyoxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7699-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyoxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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